molecular formula C17H10ClF3O4 B2940630 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 691366-79-7

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2940630
CAS No.: 691366-79-7
M. Wt: 370.71
InChI Key: VYVHGNFEWBJZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₁₀ClF₃O₄
Structural Features:

  • A chromen-4-one core substituted with a 4-chloro-3-methylphenoxy group at position 3, a hydroxyl group at position 7, and a trifluoromethyl (-CF₃) group at position 2.
  • SMILES: CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl .
  • Key Properties: Predicted Collision Cross Section (CCS) values range from 181.6–194.9 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

This compound lacks extensive literature or patent data, suggesting it is a novel or understudied derivative of the chromen-4-one family . Its structural uniqueness lies in the combination of electron-withdrawing groups (-CF₃, Cl) and a hydroxyl group, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVHGNFEWBJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. Key steps include:

  • Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives.

  • Introduction of the Trifluoromethyl Group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Attachment of the Chloro-3-methylphenyl Group: This involves a substitution reaction where the phenol derivative is reacted with chloro-3-methylphenol under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and improve yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group.

  • Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions may use lithium aluminum hydride or other strong reducing agents.

  • Substitution: Substitution reactions typically use halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the chromen-4-one core.

  • Reduction Products: Reduced forms of the trifluoromethyl group.

  • Substitution Products: Chloro-substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Biological/Physical Data Reference
Target Compound C₁₇H₁₀ClF₃O₄ 3-(4-Chloro-3-methylphenoxy), 7-OH, 2-CF₃ High lipophilicity due to -CF₃ and Cl; potential metabolic stability. Predicted CCS: 181.6 Ų ([M+H]⁺) .
Genistein C₁₅H₁₀O₅ 3-(4-Hydroxyphenyl), 5-OH, 7-OH Natural isoflavone; antioxidant and estrogenic activity. Soluble in DMSO; used in cancer research .
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one C₁₆H₁₂O₅ 2-(4-Hydroxy-3-methoxyphenyl), 7-OH Lowers atherogenic index in hyperlipidemic rats via Nrf2/GPx pathways . Effective at 30–90 mg/200 g body weight; reduces triglycerides .
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 3-(4-Chlorophenyl), 7-OCH₃, 4-CH₃ Methoxy group reduces hydrogen bonding; synthetic derivative with uncharacterized bioactivity. Molar mass: 300.74 g/mol; CAS 263364-67-6 .
Neobavaisoflavone C₂₀H₁₈O₄ 7-OH, 3-(4-hydroxy-3-prenylphenyl) Prenylated flavonoid; antioxidant and anti-inflammatory properties . Studied via molecular docking and dynamics .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 2-(4-Methylphenyl), 7-isopropoxy Stabilized by π-π stacking; synthetic flavone with potential antibacterial activity . Crystal structure resolved (SHELX refinement) .

Key Comparative Insights :

Neobavaisoflavone’s prenyl group contributes to antioxidant activity via increased radical scavenging, whereas the target compound’s -CF₃ may favor enzyme inhibition (e.g., kinases or cytochrome P450) .

Solubility and Stability :

  • Hydroxyl groups (e.g., in Genistein and 7-hydroxy derivatives) improve water solubility but may reduce metabolic stability. The target compound’s 7-OH balances polarity, while -CF₃ and Cl enhance stability .
  • Methoxy-substituted analogs (e.g., C₁₇H₁₃ClO₃) exhibit lower hydrogen-bonding capacity, reducing solubility but increasing bioavailability .

Structural and Crystallographic Differences: The target compound’s steric bulk from -CF₃ and chlorinated phenoxy may lead to distinct crystal packing compared to smaller derivatives like 2-(4-methylphenyl)-7-isopropoxy chromen-4-one, which relies on π-π interactions .

Therapeutic Potential: While 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one shows hypolipidemic effects , the target compound’s unique substituents may target different pathways (e.g., anti-inflammatory or anticancer) pending further study.

Biological Activity

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, often referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest for researchers exploring novel pharmaceuticals.

Structure and Composition

The molecular formula of this compound is C17H10ClF3O4C_{17}H_{10}ClF_3O_4. Its structure features a chromenone backbone with specific functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight437.71 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents
Hazard ClassificationAcute Tox. 3 Oral

Anticancer Activity

Recent studies have indicated that chromenone derivatives, including this compound, exhibit anticancer properties. Research has shown that they can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through apoptosis induction.

Mechanism of Action:

  • Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Notable Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values suggest potent antibacterial activity comparable to standard antibiotics.
  • Mechanism: The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

Case Studies

  • Study on Anticancer Effects:
    • Objective: Evaluate the anticancer activity against MCF-7 breast cancer cells.
    • Results: A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected.
    • Conclusion: The compound shows promise as a lead for developing anticancer agents.
  • Antimicrobial Evaluation:
    • Objective: Assess the antimicrobial efficacy against E. coli and S. aureus.
    • Results: Demonstrated significant inhibition at low concentrations.
    • Conclusion: Potential for development into a new class of antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.